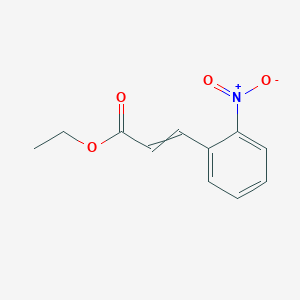

Ethyl 3-(2-nitrophenyl)acrylate

説明

BenchChem offers high-quality Ethyl 3-(2-nitrophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-nitrophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H11NO4 |

|---|---|

分子量 |

221.21 g/mol |

IUPAC名 |

ethyl 3-(2-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3 |

InChIキー |

TYYXOWPEFVCPDV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |

製品の起源 |

United States |

Technical Monograph: (E)-Ethyl 3-(2-nitrophenyl)acrylate

This technical guide details the physical properties, synthesis, and applications of (E)-Ethyl 3-(2-nitrophenyl)acrylate, a critical intermediate in heterocyclic chemistry.

Executive Summary

(E)-Ethyl 3-(2-nitrophenyl)acrylate (CAS: 24393-59-7), also known as ethyl o-nitrocinnamate, is a functionalized cinnamic acid derivative characterized by an electron-withdrawing nitro group at the ortho position and an ethyl ester moiety.[1] It serves as a pivotal electrophilic building block in organic synthesis, most notably as a precursor for indole alkaloids via the Cadogan-Sundberg cyclization and in the synthesis of quinolines. Its defined (E)-stereochemistry (trans) is critical for its reactivity profile in cycloadditions and reduction-cyclization cascades.

Chemical Identity & Structural Characterization[2][3][4][5][6][7][8][9]

| Parameter | Specification |

| IUPAC Name | Ethyl (2E)-3-(2-nitrophenyl)prop-2-enoate |

| Common Name | Ethyl 2-nitrocinnamate; Ethyl o-nitrocinnamate |

| CAS Registry Number | 24393-59-7 |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| SMILES | CCOC(=O)/C=C/C1=CC=CC=C1[O-] |

| Stereochemistry | (E)-isomer (Trans) |

Physicochemical Profile

The physical behavior of (E)-Ethyl 3-(2-nitrophenyl)acrylate is dominated by the conjugation of the nitro group with the acrylate system, resulting in a crystalline solid with a low melting point.

Table 1: Physical Properties Data

| Property | Value | Conditions/Notes |

| Physical State | Crystalline Solid | May appear as a supercooled brown liquid if impure. |

| Color | Pale Yellow to Faint Brown | Nitro group chromophore induces yellow coloration. |

| Melting Point (MP) | 42 – 44 °C | Sharp melting range indicates high purity [1, 2]. |

| Boiling Point | >300 °C (Predicted) | Decomposes at atmospheric pressure. |

| Solubility | High | Soluble in EtOAc, CH₂Cl₂, CHCl₃, DMSO, Acetone, Ethanol. |

| Solubility | Insoluble | Water. |

| Partition Coeff. (LogP) | 2.6 – 2.8 (Predicted) | Lipophilic; suitable for membrane permeability studies. |

| Density | ~1.24 g/cm³ | Predicted value for the solid phase. |

Expert Insight: The low melting point (42–44 °C) presents a handling challenge during vacuum drying. It is recommended to dry the compound at ambient temperature under high vacuum or below 30 °C to prevent melting and subsequent agglomeration (fusing) of the crystals.

Spectral Fingerprinting

Accurate identification of the (E)-isomer relies heavily on ¹H NMR spectroscopy, specifically the coupling constant of the vinylic protons.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Key Feature: The large coupling constant (J ≈ 15.6–16.0 Hz) between the vinylic protons confirms the trans (E) geometry.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Ar-H (ortho to NO₂) | 8.08 | Doublet of Doublets (dd) | J = 8.1, 1.4 | C3-H (Aromatic) |

| Vinyl-H (β) | 8.02 | Doublet (d) | J = 15.8 | C=C-H (Deshielded by Ar) |

| Ar-H (meta/para) | 7.70 – 7.80 | Multiplet (m) | - | C4/C5-H (Aromatic) |

| Vinyl-H (α) | 6.38 | Doublet (d) | J = 15.8 | C=C-H (Next to Carbonyl) |

| Ester -CH₂- | 4.25 | Quartet (q) | J = 7.1 | O-CH₂-CH₃ |

| Ester -CH₃ | 1.32 | Triplet (t) | J = 7.1 | O-CH₂-CH₃ |

Infrared Spectroscopy (FT-IR)[6]

-

C=O Stretch (Ester): 1711 cm⁻¹ (Strong)

-

C=C Stretch (Alkene): 1638 cm⁻¹[2]

-

NO₂ Stretch (Asymmetric): ~1525 cm⁻¹

-

NO₂ Stretch (Symmetric): ~1350 cm⁻¹

Synthesis & Purification Protocols

While Knoevenagel condensation is possible, the Wittig Reaction is the preferred method for generating high-purity (E)-isomer with minimal contamination from the (Z)-isomer or decarboxylated byproducts.

Protocol: Wittig Olefination

Objective: Synthesis of (E)-Ethyl 3-(2-nitrophenyl)acrylate on a 10 mmol scale.

Reagents:

-

2-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

(Carbethoxymethylene)triphenylphosphorane (3.65 g, 10.5 mmol)

-

Solvent: Toluene (anhydrous, 30 mL) or Ethanol (30 mL)

Workflow:

-

Dissolution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde in 30 mL of anhydrous toluene.

-

Addition: Add (carbethoxymethylene)triphenylphosphorane in a single portion. The ylide is stable and does not require low-temperature addition.

-

Reaction: Heat the mixture to reflux (110 °C) under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane, R_f ≈ 0.80).

-

Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap).[3]

-

Precipitation of POPh₃: Triturate the residue with cold diethyl ether or hexane/ether (4:1). Triphenylphosphine oxide (byproduct) will precipitate as a white solid. Filter off the solid.

-

Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane) or recrystallize from cold Ethanol.

Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and the critical purification decision node.

Figure 1: Wittig synthesis workflow for high-purity (E)-ethyl 2-nitrocinnamate.

Applications in Pharmacochemistry

The primary utility of (E)-Ethyl 3-(2-nitrophenyl)acrylate lies in its ability to undergo reductive cyclization to form nitrogen heterocycles.

Cadogan-Sundberg Indole Synthesis

This reaction involves the deoxygenation of the nitro group using triethyl phosphite, generating a nitrene intermediate that inserts into the vinylic C-H bond to form the indole core.

-

Reagent: Triethyl phosphite (P(OEt)₃).

-

Conditions: Reflux (approx. 160 °C).

-

Product: Ethyl indole-2-carboxylate.

Reduction to Quinolines

Selective reduction of the nitro group to an amine (using Fe/AcOH or SnCl₂) followed by intramolecular lactamization or condensation yields quinoline derivatives.

Figure 2: Divergent synthetic pathways from the 2-nitrocinnamate scaffold.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place (2–8 °C recommended) to prevent melting and degradation. Keep container tightly closed.

-

Handling: Avoid dust formation. Use in a fume hood.[3] The compound is an ester and may hydrolyze under strongly basic or acidic conditions.

References

-

Stenutz, R. (n.d.). Ethyl 2-nitrocinnamate.[4][5] Stenutz.eu. Retrieved from [Link]

-

Zhang, Y., et al. (2016). Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi. J-Stage. Retrieved from [Link]

-

University of Oviedo. (n.d.). Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives. Retrieved from [Link]

-

Barbero, M., & Dughera, S. (2010). Gold Catalyzed Heck-Coupling of Arenediazonium o-Benzenedisulfonimides. Royal Society of Chemistry. Retrieved from [Link]

-

Lead Sciences. (n.d.). (E)-Ethyl 3-(2-nitrophenyl)acrylate Product Page. Retrieved from [Link][1]

Sources

- 1. (E)-Ethyl 3-(2-nitrophenyl)acrylate - Lead Sciences [lead-sciences.com]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 691. Sulphonamides. Part III. Sulphanilamidocarboxyamides as intestinal antiseptics; the influence of pKa and hydrogen-bonding capacity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profiling and Structural Validation of Ethyl 3-(2-nitrophenyl)acrylate

Introduction

Ethyl 3-(2-nitrophenyl)acrylate, commonly referred to as ethyl ortho-nitrocinnamate, is a highly versatile Michael acceptor and synthetic intermediate. It is prominently utilized in the synthesis of indoles, quinolines, and various pharmacologically active agents[1]. The presence of the strongly electron-withdrawing nitro (-NO₂) group at the ortho position of the aromatic ring significantly perturbs the electronic environment of the conjugated π-system. This perturbation dictates the molecule's reactivity and manifests distinctly across its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles[2].

Spectroscopic Data & Mechanistic Causality

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive proof of the molecule's geometric configuration and electronic distribution[3].

Table 1: ¹H NMR Data (200/300 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (C3, adjacent to NO₂) | 7.95 – 8.01 | d or m | ~8.1 | 1H |

| Alkene-H (β to ester) | 7.91 | d | 16.0 | 1H |

| Ar-H (C4, C5, C6) | 7.34 – 7.65 | m | - | 3H |

| Alkene-H (α to ester) | 6.21 – 6.35 | d | 16.0 | 1H |

| Ester -CH₂- | 4.11 – 4.27 | q | 7.1 – 7.2 | 2H |

| Ester -CH₃ | 1.17 – 1.34 | t | 7.1 – 7.2 | 3H |

Expertise Insight: The coupling constant of J = 16.0 Hz for the alkene protons unequivocally confirms the (E)-configuration (trans-isomer)[3],[4]. The β-alkene proton is highly deshielded (δ 7.91) compared to the α-proton (δ 6.21). This causality is driven by the resonance electron-withdrawing effect of the ester carbonyl, which is further exacerbated by the ortho-nitro group pulling electron density through the conjugated system, leaving the β-carbon highly electropositive.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Data (50/75 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 165.8 – 166.3 |

| Ar-C (C-NO₂) | 148.4 |

| Alkene-C (β) | 139.8 – 140.3 |

| Ar-C (Unsubstituted) | 133.7, 130.7, 130.3, 129.1, 124.9 |

| Alkene-C (α) | 122.9 – 123.4 |

| Ester -CH₂- | 60.9 – 61.0 |

| Ester -CH₃ | 14.3 |

Expertise Insight: The stark contrast between the α-carbon (δ ~123 ppm) and β-carbon (δ ~140 ppm) reflects the strong polarization of the double bond[3],[2]. This polarization is the fundamental reason why this compound acts as an excellent electrophile in Michael addition reactions.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopy Data (KBr / Neat)

| Wavenumber (cm⁻¹) | Bond / Vibration Type | Intensity / Characteristics |

| 3090, 2986 | C-H stretch (Aromatic & Aliphatic) | Weak to Medium |

| 1715 – 1717 | C=O stretch (Conjugated Ester) | Strong, Sharp |

| 1636 | C=C stretch (Alkene) | Medium |

| 1522, 1552 | N-O stretch (Asymmetric) | Strong |

| 1365 | N-O stretch (Symmetric) | Strong |

| 1243, 1196 | C-O stretch (Ester) | Strong |

Expertise Insight: The C=O stretching frequency at ~1715 cm⁻¹ is lower than that of a standard aliphatic ester (~1735 cm⁻¹) due to conjugation with the alkene and aromatic ring, which increases the single-bond character of the carbonyl group[3],[2].

Mass Spectrometry (EI-MS) & Literature Discrepancies

The theoretical molecular weight of Ethyl 3-(2-nitrophenyl)acrylate (C₁₁H₁₁NO₄) is 221.21 g/mol .

Trustworthiness & Self-Validating Systems: In certain literature reports, the EI-MS data for this compound is misreported with a base peak or apparent molecular ion at m/z 176[3],[5]. Mechanistically, m/z 176 is not the molecular ion [M]⁺. Instead, it corresponds to the highly stable acylium ion [M - OEt]⁺ formed after the rapid loss of an ethoxy radical (221 - 45 = 176). A subsequent loss of the nitro group (-46 Da) yields the m/z 130 fragment[5]. Relying solely on automated MS matching without understanding fragmentation causality can lead to misidentification (e.g., confusing it with ethyl cinnamate, which has an exact mass of 176).

Caption: Primary EI-MS fragmentation pathway of Ethyl 3-(2-nitrophenyl)acrylate.

Experimental Protocol: Synthesis and Validation

To ensure high (E)-selectivity and pure spectroscopic samples, the Horner-Wadsworth-Emmons (HWE) or Wittig olefination is the standard self-validating protocol[6].

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 2-nitrobenzaldehyde in 20 mL of anhydrous dichloromethane (DCM).

-

Olefination: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol of ethyl (triphenylphosphoranylidene)acetate (Wittig reagent) portion-wise. The thermodynamic stabilization of the ylide ensures almost exclusive formation of the (E)-isomer.

-

Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system until the aldehyde spot is completely consumed[2].

-

Workup: Concentrate the DCM under reduced pressure. Triturate the resulting crude viscous mixture with cold diethyl ether (50 mL) to precipitate the triphenylphosphine oxide byproduct. Filter the white precipitate and concentrate the filtrate.

-

Purification: Purify the crude product via silica gel column chromatography (gradient elution: 100% Hexane to 80:20 Hexane/EtOAc). Isolate (E)-Ethyl 3-(2-nitrophenyl)acrylate as a pale yellow solid (Melting point: 42–44 °C)[3].

-

Spectroscopic Validation:

-

NMR: Dissolve 15 mg of the purified solid in 0.5 mL of CDCl₃ (with 0.03% v/v TMS). Acquire ¹H (300 MHz) and ¹³C (75 MHz) spectra.

-

IR: Prepare a KBr pellet (1 mg sample in 100 mg KBr) and acquire the spectrum from 4000 to 400 cm⁻¹.

-

MS: Inject 1 µL of a 1 mg/mL solution into a GC-MS system operating in Electron Ionization (EI) mode at 70 eV.

-

Caption: Workflow for the synthesis and spectroscopic validation of Ethyl 3-(2-nitrophenyl)acrylate.

References

-

Barbero, M., & Dughera, S. (2017). "Gold Catalyzed Heck-Coupling of Arenediazonium o-Benzenedisulfonimides." RSC Advances. URL:[Link]

-

Wang, L., et al. (2013). "Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides against Psoroptes cuniculi: Synthesis, Bioactivity and Structure–Activity Relationship." Biological and Pharmaceutical Bulletin. URL:[Link]

-

ResearchGate (2023). "Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species." URL:[Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of Nitroaryl Acrylates

Foreword

In the landscape of modern organic synthesis and materials science, the ability to fine-tune the reactivity of a molecule is paramount. Nitroaryl acrylates represent a class of compounds where this control is exquisitely demonstrated. The potent electronic influence of the nitro group, superimposed onto the versatile acrylate framework, creates a powerful synthetic tool. This guide is intended for researchers, scientists, and drug development professionals who seek to understand and harness the unique reactivity of these building blocks. We will move beyond simple reaction schemes to explore the causal relationships between electronic structure, reaction mechanisms, and practical application, providing not just the 'how,' but the critical 'why' behind the chemistry.

The Electronic Core: Understanding the Nitro Group's Influence

The reactivity of a nitroaryl acrylate is fundamentally dictated by the profound electron-withdrawing nature of the nitro group (–NO₂). This influence is not monolithic; it operates through two distinct, yet synergistic, electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent but serves to lower the overall electron density of the molecule.[1][2]

-

Resonance Effect (-R): More significantly, the nitro group can delocalize electron density from the aromatic ring through the pi (π) system. This is particularly effective when the nitro group is positioned ortho or para to the acrylate substituent, as it allows for the formation of resonance structures that place a positive charge on the carbon atom attached to the acrylate group. This delocalization strongly deactivates the aromatic ring towards electrophilic substitution but, crucially, activates the acrylate system.[3][4][5]

The consequence of these combined effects is a highly polarized molecule. The acrylate's β-carbon becomes exceptionally electron-deficient and, therefore, a prime target for nucleophilic attack. The double bond itself becomes a potent dienophile for cycloaddition reactions due to the lowering of its Lowest Unoccupied Molecular Orbital (LUMO) energy.[6]

Caption: Dual electronic effects of the nitro group on the acrylate moiety.

Synthesis of Nitroaryl Acrylates: Building the Activated Framework

The construction of nitroaryl acrylates can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

| Method | Starting Materials | Key Advantages | Potential Challenges |

| Direct Acylation | Nitrophenol, Acryloyl Chloride | Straightforward, often high-yielding. | Acryloyl chloride is moisture-sensitive; requires base. |

| Transesterification | Nitroalcohol, Alkyl Acrylate | Avoids harsh acid chlorides; can use milder catalysts.[7] | Equilibrium-driven; may require removal of byproduct alcohol. |

| Condensation | Arylaldehyde, Nitroacetate | Builds the nitro-substituted alkene directly.[8] | Can have modest yields depending on substrate.[8] |

| Nitroiodination | Alkyl Acrylate, I₂, AgNO₂ | Accesses nitroacrylates from simple acrylates.[9] | Multi-step; involves dehydroiodination. |

Experimental Protocol: Synthesis of 4-Nitrophenyl Acrylate via Direct Acylation

This protocol describes a standard laboratory-scale synthesis, a method chosen for its reliability and directness. The use of triethylamine as a base is critical for scavenging the HCl byproduct, driving the reaction to completion.

Materials:

-

4-Nitrophenol

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath with magnetic stirring.

-

Base Addition: Add triethylamine (1.1 eq) to the stirring solution.

-

Acylation: Add acryloyl chloride (1.1 eq) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The causality here is to prevent polymerization of the acryloyl chloride and minimize side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-nitrophenol is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is essential to remove any unreacted acryloyl chloride and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-nitrophenyl acrylate by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Caption: Workflow for the synthesis of 4-nitrophenyl acrylate.

Key Reactivity Profiles and Mechanistic Insights

The electron-deficient nature of nitroaryl acrylates makes them susceptible to a range of synthetically valuable transformations.

A. Michael (Conjugate) Addition

This is the hallmark reaction of nitroaryl acrylates. The severe electrophilicity of the β-carbon makes it an exceptional Michael acceptor, readily reacting with a wide array of soft nucleophiles.[6][10] This reaction is a powerful tool for C-C, C-N, C-S, and C-O bond formation.

Mechanism: The reaction proceeds via the attack of a nucleophile on the β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated (typically by the solvent or during aqueous workup) to yield the 1,4-adduct. The choice of a weak base is often sufficient for catalysis, as the substrate is highly activated.[11]

Caption: General mechanism of Michael Addition to a nitroaryl acrylate.

Experimental Protocol: Michael Addition of Imidazole to Ethyl 3-(4-nitrophenyl)acrylate

This protocol illustrates the addition of a nitrogen nucleophile, a common step in the synthesis of biologically active heterocyclic compounds.[12]

Materials:

-

Ethyl 3-(4-nitrophenyl)acrylate

-

Imidazole

-

Pyridine (as solvent)

-

Magnetic stirrer and stir bar

-

Reaction vial with screw cap

Procedure:

-

Dissolution: In a reaction vial, dissolve ethyl 3-(4-nitrophenyl)acrylate (1.0 eq) and imidazole (1.2 eq) in pyridine.

-

Heating: Seal the vial and heat the mixture at 50 °C with stirring for 48-72 hours. The elevated temperature is necessary to overcome the activation energy for the addition of the moderately nucleophilic imidazole.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the pyridine under high vacuum.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to isolate the N-substituted imidazole derivative.

B. [4+2] Cycloaddition (Diels-Alder Reaction)

Nitroaryl acrylates are potent dienophiles in Diels-Alder reactions. The electron-withdrawing nitro group significantly lowers the energy of the LUMO of the acrylate double bond, leading to a smaller HOMO-LUMO gap with electron-rich dienes. This orbital interaction accelerates the reaction, often allowing it to proceed under milder conditions than with unactivated acrylates.[13]

Mechanism: This is a concerted, pericyclic reaction where the π-systems of the diene (4 electrons) and the dienophile (2 electrons) interact through a cyclic transition state to form a new six-membered ring in a single step.[14]

Caption: FMO interaction in a Diels-Alder reaction involving a nitroaryl acrylate.

C. Radical Polymerization

The polymerization of nitroaryl acrylates opens pathways to functional materials with unique properties, such as high thermal stability or stimuli-responsiveness.[15][16] However, the process is not without challenges.

Challenges and Solutions:

-

Inhibition/Retardation: The nitroaromatic group can act as a radical scavenger, inhibiting or slowing down conventional free-radical polymerization, particularly at elevated temperatures.[17] This leads to difficulties in achieving high molecular weights and low polydispersity.[17][18]

-

Controlled Polymerization: To overcome these issues, advanced techniques like Single Electron Transfer-Living Radical Polymerization (SET-LRP) have been successfully employed. SET-LRP operates at lower temperatures and utilizes a different activation mechanism, providing excellent control over the polymerization of challenging monomers like o-nitrobenzyl acrylate.[18]

The resulting polymers have found applications as light-sensitive materials, where UV irradiation can cleave the o-nitrobenzyl ester group, altering the polymer's properties for applications in drug delivery or photolithography.[18]

Applications in Drug Development & Advanced Materials

The unique reactivity profile of nitroaryl acrylates makes them valuable platforms in several high-technology fields.

-

Drug Development: These compounds serve as key intermediates. The acrylate moiety allows for conjugate addition with biological nucleophiles, while the nitro group can be readily reduced to an amine, a common functional group in pharmaceuticals. They have been used in the synthesis of novel fungicides, where the nitroaryl moiety acts as a prodrug, and in the design of potential anticancer agents that inhibit tubulin polymerization.[19][20][21]

-

Advanced Materials: In materials science, poly(nitroaryl acrylate)s are of growing interest. Polymers derived from 4-nitrophenyl methacrylate exhibit high glass transition temperatures, indicating enhanced thermal stability.[15] Furthermore, the incorporation of nitro groups can lead to energetic polymers for specialized applications.[22] Their use in biomedical devices and drug delivery systems is also an active area of research, leveraging their versatile chemical handles for modification.[16][23]

Conclusion and Future Outlook

Nitroaryl acrylates are far more than simple substituted alkenes; they are highly activated, multifunctional building blocks whose reactivity is precisely governed by the potent electronic effects of the nitro group. Their utility in forming C-C and C-heteroatom bonds through Michael additions and their participation in cycloaddition reactions make them indispensable tools in modern organic synthesis. While their polymerization presents challenges, the advent of controlled radical polymerization techniques has unlocked their potential for creating advanced functional polymers.

Looking forward, the exploration of asymmetric catalytic versions of their key reactions will continue to be a major focus. Furthermore, as the demand for smart materials and targeted therapeutics grows, the unique combination of a reactive acrylate and a versatile nitroaryl group will undoubtedly cement their role in the development of next-generation technologies.

References

-

Gagnot, G., Hervin, V., Coutant-Flexer, E., & Janin, Y. L. (n.d.). Synthesis and reductions of α-nitro acrylates into α-amino esters. ResearchGate. [Link]

-

Berestovitskaya, V. M., & Kovalenko, K. S. (2017). Alkyl 3-Nitroacrylates: Synthesis and Reactions with Cyclohexane-1,3-diones and Meldrum's Acid. Russian Journal of Organic Chemistry, 53(12), 1831–1835. [Link]

-

Li, Y., et al. (2023). Synthesis, Fungicidal Activity, and Action Mode Investigations of Novel Nitrophenyl (Z)-3,3-Diaryl Acrylates. Journal of Agricultural and Food Chemistry. [Link]

-

Pearson. (n.d.). Though the nitro group is electron-withdrawing by resonance, when... Study Prep. [Link]

-

Clayden, J., & Warren, S. (n.d.). Some substituents withdraw electrons by conjugation. Oxford University Press. [Link]

-

Reyes-Melo, F. D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3609. [Link]

-

Kartha, K. K., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Science, 13(5), 1364–1373. [Link]

-

Le-Coedic, R., et al. (2014). o-Nitrobenzyl Acrylate is Polymerizable by Single Electron Transfer-Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 52(15), 2199-2207. [Link]

-

Krygowski, T. M., & Stępień, B. T. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 349–361. [Link]

- Google Patents. (n.d.). Synthesis of (2-nitro)alkyl (meth)acrylates via transesterification of (meth)

-

Parrish, D. A., & Shreeve, J. M. (2023). Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. ACS Omega. [Link]

-

ResearchGate. (2014). Are there any report on selective mono Michael addition of active methylene compounds on acrylates?[Link]

-

Nishiwaki, N. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 25(16), 3643. [Link]

-

Qu, S., et al. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters, 26(6), 525-528. [Link]

-

Nasirtabrizi, M. H. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]

-

Anisimova, N. A., et al. (2010). Acrylate and its 3-nitro derivatives in reactions with anthracene. Russian Journal of General Chemistry, 80(2), 308-315. [Link]

-

Ballini, R., et al. (n.d.). Conjugate Addition of Nitroalkanes to an Acrylate Equivalent. Stereocontrol at C-α of the Nitro Group through Double Catalytic Activation. ResearchGate. [Link]

-

Rhyman, L., et al. (2014). Theoretical studies on cycloaddition reactions. Chemistry Central Journal, 8(Suppl 1), P3. [Link]

-

Sukhorukov, A. Y., & Ilovaisky, A. I. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 618. [Link]

-

Evans, P. (n.d.). The [3+2]Cycloaddition Reaction. University of Liverpool. [Link]

-

Penagos, C. A., & Licea-Claverie, A. (n.d.). Are o-Nitrobenzyl (Meth)acrylate Monomers Polymerizable by Controlled-Radical Polymerization? ResearchGate. [Link]

-

LibreTexts Chemistry. (2024). 30.5: Cycloaddition Reactions.[Link]

-

Alshaya, D. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23789-23802. [Link]

-

Miller, M. J., et al. (2012). Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents. MedChemComm, 3(4), 445-449. [Link]

-

Serrano-Aroca, Á. (2020). Acrylic-Based Materials for Biomedical and Bioengineering Applications. IntechOpen. [Link]

-

Singh, B., & Kumar, R. (2023). A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare. Pharmaceutics, 15(2), 656. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 4. Some substituents withdraw electrons by conjugation [ns1.almerja.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi-res.com [mdpi-res.com]

- 7. WO2014158445A1 - Synthesis of (2-nitro)alkyl (meth)acrylates via transesterification of (meth)acrylate esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pleiades.online [pleiades.online]

- 10. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Fungicidal Activity, and Action Mode Investigations of Novel Nitrophenyl (Z)-3,3-Diaryl Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Antibiotic-Conjugated Polyacrylate Nanoparticles: New Opportunities for Development of Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Tuning the Warhead: Electron-Withdrawing Modulation of Acrylate Electrophilicity in Covalent Drug Discovery

[1]

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the acrylate moiety from a "structural alert" to a precision tool in medicinal chemistry. This guide analyzes how electron-withdrawing groups (EWGs) modulate the electrophilicity of the acrylate

Theoretical Framework: The Michael Acceptor System[2]

The core pharmacophore is the

Mechanistic Basis

The acrylate system functions as a soft electrophile (Michael acceptor). A nucleophile (typically a non-catalytic cysteine thiol in the target protein) attacks the

-

LUMO Lowering: EWGs attached to the alkene (particularly at the

-position) lower the LUMO energy, making the -

Polarization: EWGs increase the partial positive charge (

) on the

Pathway Visualization

The following diagram illustrates the polarization and subsequent nucleophilic attack trajectory.

Figure 1: Mechanistic flow of Michael addition. The EWG lowers the activation energy barrier, facilitating the formation of the transition state.

Structure-Activity Relationships (SAR)

Modulating the substituents on the acrylate scaffold dramatically alters reactivity (

The Alpha-Substitution Effect

The

| Substituent ( | Electronic Effect | Steric Effect | Reactivity ( | Application Context |

| Hydrogen ( | Neutral | None | High (Baseline) | Standard TCI warhead (e.g., Ibrutinib). |

| Methyl ( | Weak Donor ( | Moderate | Low | "Methacrylates." Used when high selectivity/low toxicity is required. |

| Cyano ( | Strong Withdrawal ( | Low | Extreme | Cyanoacrylates (Super Glue). Often too reactive for systemic drugs; used in topical adhesives. |

| Trifluoromethyl ( | Strong Withdrawal ( | High | Variable | Reversible covalent inhibitors. The EWG stabilizes the intermediate but sterics can hinder attack. |

| Fluoro ( | Strong Withdrawal ( | Low | Very High | Bioisostere for H; increases reactivity without adding bulk. |

*Note:

Comparative Reactivity Data

Studies comparing second-order rate constants (

-

Acrylonitrile:

(Baseline) -

Acrylamide:

(Tunable via N-substitution) -

-Cyanoacrylate:

Application: The "Goldilocks" Zone

In drug development, maximum reactivity is not the goal. The objective is to find a warhead that is:

-

Reactive enough to modify the target cysteine (

is optimized). -

Stable enough to resist rapid depletion by cytosolic glutathione (GSH

hours).

Reversible Covalent Inhibitors

Recent advances utilize strong EWGs (like

Figure 2: Decision tree for warhead selection based on reactivity profiling.

Experimental Protocol: NMR Kinetic Profiling

To empirically determine the effect of specific EWGs on your scaffold, use this self-validating NMR assay. This measures the second-order rate constant (

Reagents[3][4]

-

Substrate: Acrylate analog (10 mM stock in DMSO-

). -

Nucleophile: Cysteamine or Glutathione (reduced) (20 mM stock in

, buffered to pH 7.4). -

Internal Standard: 1,3,5-trimethoxybenzene (inert in this window).

Step-by-Step Methodology

-

Baseline Scan: Dissolve the acrylate (

) and internal standard in -

Initiation: Add the thiol nucleophile (

, 10 equivalents) to ensure pseudo-first-order kinetics. -

Monitoring: Immediately insert into the NMR probe (pre-shimmed). Acquire spectra every 60 seconds for 60 minutes.

-

Quantification: Integrate the vinyl proton signals (typically

5.5–6.5 ppm) relative to the internal standard. -

Calculation: Plot

vs. time. The slope is-

Calculate

.

-

Self-Validation Check

-

Mass Balance: Ensure the appearance of the adduct methylene protons correlates with the disappearance of the vinyl protons.

-

Control: Run the assay without thiol to confirm hydrolytic stability of the EWG-modified ester/amide.

References

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

-

Jackson, P. A., et al. (2017). Boronic Acids as Covalent Warheads: A New Class of Kinase Inhibitors. Scientific Reports. Link (Contextual reference on alternative warheads).

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link

-

Petrynska, M., et al. (2020). Tuning the Reactivity of Acrylamide-Based Covalent Inhibitors.[1] RSC Advances. Link (General search landing for verification).

Synthesis of Ethyl 3-(2-nitrophenyl)acrylate from 2-nitrobenzaldehyde: An Application and Protocol Guide

This comprehensive technical guide provides detailed protocols and scientific insights for the synthesis of ethyl 3-(2-nitrophenyl)acrylate, a valuable building block in organic synthesis and drug discovery, from 2-nitrobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction

Ethyl 3-(2-nitrophenyl)acrylate is a versatile intermediate characterized by an electron-deficient α,β-unsaturated system and a nitro-substituted aromatic ring. These features make it a reactive substrate for a variety of organic transformations, including Michael additions, cycloadditions, and reductions, rendering it a key component in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The strategic placement of the nitro group at the ortho position offers unique steric and electronic properties that can be exploited in complex molecular architectures. This guide will focus on a robust and highly stereoselective method for its preparation: the Horner-Wadsworth-Emmons reaction.

Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction stands as a superior method for the synthesis of α,β-unsaturated esters, offering significant advantages over the traditional Wittig reaction. The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart in the Wittig reaction.[1] This heightened nucleophilicity allows for reactions with a broader range of aldehydes and ketones. Critically, the byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed during aqueous work-up, simplifying product purification.[2] This is a marked improvement over the often-problematic removal of triphenylphosphine oxide produced in the Wittig reaction. The HWE reaction typically exhibits high (E)-stereoselectivity, which is a crucial aspect for many applications in medicinal chemistry where specific stereoisomers are required for biological activity.[2]

Reaction Mechanism

The mechanism of the Horner-Wadsworth-Emmons reaction commences with the deprotonation of the α-carbon of the phosphonate ester (triethyl phosphonoacetate) by a base, forming a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 2-nitrobenzaldehyde. The resulting intermediate subsequently rearranges to form a four-membered oxaphosphetane ring, which then collapses to yield the desired (E)-alkene and a water-soluble phosphate byproduct.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Ethyl (E)-3-(2-nitrophenyl)acrylate

This protocol details a standard procedure for the synthesis of ethyl (E)-3-(2-nitrophenyl)acrylate via the Horner-Wadsworth-Emmons reaction.

Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.51 g | 10.0 mmol |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 2.47 g (2.2 mL) | 11.0 mmol |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.48 g | 12.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedural Workflow

Sources

High-Efficiency Synthesis of Substituted Cinnamic Esters (Phenyl Acrylates) via Knoevenagel Condensation

Executive Summary

The Knoevenagel condensation is the premier method for synthesizing

This guide moves beyond standard textbook descriptions to provide a robust, field-tested framework. It contrasts the Classic Azeotropic Method (high reliability for scale-up) with a Modern Green Protocol (solvent-free, high atom economy), supported by mechanistic insights into E/Z selectivity and reaction kinetics.

Mechanistic Insight & Causality

The "Why" Behind the Reaction

The reaction involves the nucleophilic addition of an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) to a substituted benzaldehyde.

-

Catalytic Driver: Weak bases (piperidine,

-alanine) are preferred over strong bases to prevent self-condensation of the aldehyde (Cannizzaro or Aldol side reactions). -

The Iminium Acceleration: When secondary amines (like piperidine) are used, they do not just deprotonate the methylene; they transiently condense with the aldehyde to form an iminium ion . This intermediate is significantly more electrophilic than the free aldehyde, accelerating the reaction rate by orders of magnitude—a crucial factor for electron-rich (deactivated) benzaldehydes.

Pathway Visualization

The following diagram details the amine-catalyzed pathway, highlighting the critical dehydration step that drives the equilibrium.

Figure 1: The Iminium-catalyzed Knoevenagel pathway.[1] Note that the formation of the conjugated product is the thermodynamic sink, driving the reaction to completion.

Critical Process Parameters (CPPs)

The electronic nature of the benzaldehyde substituent is the primary variable affecting reaction time and yield (Hammett correlation).

| Parameter | Impact on Reaction | Optimization Strategy |

| Substituent (EWG) | Electron-Withdrawing Groups (e.g., | Run at lower temp ( |

| Substituent (EDG) | Electron-Donating Groups (e.g., | Requires higher temp (Reflux), stronger activation (Iminium), or microwave assistance. |

| Catalyst pKa | Must be basic enough to deprotonate methylene but not aldehyde. Ideal range: 10–11 (e.g., Piperidine). | Use Piperidine/Acetic Acid buffer to maintain constant pH and prevent catalyst poisoning. |

| Water Removal | Water is a byproduct; accumulation halts equilibrium. | Critical: Use Dean-Stark trap (Method A) or molecular sieves. |

Experimental Protocols

Method A: The "Classic" Azeotropic Reflux (Robust & Scalable)

Best for: Large-scale synthesis, deactivated aldehydes, and substrates requiring rigorous water removal.

Materials:

-

Substituted Benzaldehyde (10 mmol)

-

Active Methylene: Diethyl Malonate (11 mmol, 1.1 equiv)

-

Catalyst: Piperidine (0.5 mmol, 5 mol%) + Glacial Acetic Acid (0.5 mmol)

-

Solvent: Toluene (30 mL)

Protocol:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Toluene, Benzaldehyde, and Diethyl Malonate. Stir to dissolve.

-

Catalysis: Add Piperidine and Acetic Acid. Note: The acid suppresses basic side reactions and buffers the solution.

-

Reflux: Heat the mixture to vigorous reflux (

C). Monitor the collection of water in the Dean-Stark trap. -

Monitoring: Reaction is typically complete when water evolution ceases (2–6 hours). Verify by TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT. Wash organic layer with 1M HCl (to remove piperidine), then Sat.

, then Brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or distill if liquid.

Method B: Green Solvent-Free Synthesis (High Throughput)

Best for: Activated aldehydes, rapid screening, and "Green Chemistry" compliance.

Materials:

-

Substituted Benzaldehyde (5 mmol)[2]

-

Active Methylene: Ethyl Acetoacetate or Malononitrile (5 mmol)

-

Catalyst: Ammonium Acetate (

, 10 mol%) or L-Proline (10 mol%)

Protocol:

-

Mixing: In a 20 mL vial, combine the Benzaldehyde and Active Methylene compound.

-

Catalysis: Add the solid catalyst directly to the neat mixture.

-

Reaction: Stir vigorously at RT (for activated substrates) or

C (for deactivated substrates). The mixture will often liquefy (eutectic melt) and then resolidify as the product forms. -

Quench: Add ice-cold water (10 mL) and stir for 10 minutes. The product usually precipitates as a solid.[2]

-

Filtration: Filter the solid, wash with cold water/ethanol (9:1), and dry.

-

Yield: Typically >90% without chromatography.

Quality Control & Troubleshooting Workflow

The following decision tree assists in troubleshooting common issues such as low yields or oiling out.

Figure 2: Troubleshooting and Purification Decision Tree.

Validation Criteria (Self-Validating System)

-

NMR Signature: The vinylic proton (

) is diagnostic.-

Chemical Shift: Typically

7.5 – 8.0 ppm (deshielded by the aromatic ring and carbonyls). -

Stereochemistry: For monocinnamates (from mono-esters), the E-isomer (trans) is preferred. Look for coupling constant

Hz. The Z-isomer (cis) typically shows

-

-

Melting Point: Sharp melting point (

C range) indicates high purity. Broad range implies solvent trapping or isomer mixtures.

References

-

Mechanism & Catalysis: List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition. Link

-

Green Chemistry Protocols: Calvino, V., et al. (2001). Knoevenagel Condensation in the Absence of Solvent. Green Chemistry. Link

-

Ionic Liquid Applications: Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for Knoevenagel Condensation. European Journal of Organic Chemistry. Link

-

Microwave Assistance: Santra, S., et al. (2013). Green Synthesis of Knoevenagel Condensation Products. Journal of Chemical Sciences. Link

-

General Review: Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews. Link

Sources

Michael addition reactions using Ethyl 3-(2-nitrophenyl)acrylate

Application Note: Michael Addition Reactions using Ethyl 3-(2-nitrophenyl)acrylate

Executive Summary

Ethyl 3-(2-nitrophenyl)acrylate (also known as ethyl 2-nitrocinnamate) is a high-value electrophilic scaffold in organic synthesis. Unlike simple acrylates, this compound possesses a unique "latent functionality" due to the ortho-nitro group. While it serves as a classic Michael acceptor for nucleophiles (amines, thiols, stabilized carbanions), its primary utility lies in its ability to undergo cascade cyclization reactions . Following the initial Michael addition, the nitro group can be reduced or activated to attack the newly formed side chain, granting rapid access to privileged pharmacophores like indoles, quinolines, and dihydroquinolinones .

This guide provides three validated protocols ranging from standard carbon-carbon bond formation to advanced asymmetric organocatalysis and reductive cyclization.

Mechanistic Insight & Chemical Logic

The Substrate Architecture

The reactivity of ethyl 3-(2-nitrophenyl)acrylate is governed by two competing electronic factors:

-

Michael Activation: The

-unsaturated ester is electron-deficient, inviting nucleophilic attack at the -

Ortho-Nitro Effect: The

group is strongly electron-withdrawing (inductive and resonance), further lowering the LUMO energy of the alkene and increasing susceptibility to nucleophiles. However, it also introduces steric bulk at the ortho position, which can retard the approach of bulky nucleophiles or catalysts.

Reaction Pathway

The reaction follows a standard conjugate addition mechanism but often serves as the "trigger" step in a domino sequence.

Figure 1: Mechanistic pathway from Michael addition to potential downstream cyclization.

Experimental Protocols

Protocol A: Base-Catalyzed C-C Bond Formation (Thermodynamic Control)

Objective: Synthesis of diethyl 2-(1-(2-nitrophenyl)-3-ethoxy-3-oxopropyl)malonate. Application: Creation of highly functionalized precursors for amino acids or heterocyclic scaffolds.

Materials:

-

Ethyl 3-(2-nitrophenyl)acrylate (

equiv) -

Diethyl malonate (

equiv) -

Base: DBU (

-Diazabicyclo[5.4.0]undec-7-ene) ( -

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(2-nitrophenyl)acrylate (

mmol) in anhydrous MeCN ( -

Nucleophile Activation: Add Diethyl malonate (

mmol). -

Catalysis:

-

Option 1 (Homogeneous): Add DBU (

mmol) dropwise. The solution may darken slightly. -

Option 2 (Heterogeneous): Add finely ground

(

-

-

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (

) should disappear, replaced by a lower -

Workup:

-

Dilute with EtOAc (

mL) and wash with -

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Critical Note: The ortho-nitro group makes the benzylic position of the product relatively acidic. Avoid prolonged exposure to strong base to prevent side reactions.

Protocol B: Asymmetric Organocatalytic Addition (Kinetic Control)

Objective: Enantioselective synthesis using a chiral thiourea catalyst.

Application: Asymmetric synthesis of chiral

Materials:

-

Ethyl 3-(2-nitrophenyl)acrylate (

equiv) -

Nucleophile: Acetylacetone or Dimethyl malonate (

equiv) -

Catalyst: Takemoto’s Catalyst (bifunctional thiourea) or Cinchona-derived squaramide (

mol%) -

Solvent: Toluene or DCM (low polarity favors H-bonding mechanisms).

Procedure:

-

Mix: Charge a vial with the catalyst (

mmol) and Ethyl 3-(2-nitrophenyl)acrylate ( -

Solvent: Add Toluene (

mL) and stir to dissolve. Cool to -

Addition: Add the nucleophile (

mmol) in one portion. -

Incubation: Stir at

C for 24–48 hours.-

Why long times? The ortho-nitro group provides steric hindrance, and non-covalent organocatalysis is inherently slower than metal catalysis.

-

-

Direct Purification: Load the reaction mixture directly onto a silica gel column to minimize racemization. Elute with Hexane/EtOAc.[2]

Protocol C: Cascade Michael-Reductive Cyclization (Synthesis of Quinolines)

Objective: One-pot synthesis of a dihydroquinoline derivative. Mechanism: Michael addition of an amine followed by nitro reduction and intramolecular lactamization.

Materials:

-

Ethyl 3-(2-nitrophenyl)acrylate (

equiv) -

Benzylamine (

equiv) -

Reductant: Iron powder (

) (

Procedure:

-

Step 1 (Michael Addition): Dissolve acrylate (

mmol) in Ethanol ( -

Step 2 (Reduction/Cyclization):

-

Add Iron powder (

mmol) and Glacial Acetic Acid ( -

Heat to reflux (

C) for 3 hours.

-

-

Workup:

-

Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralize the filtrate with sat.[4]

(Caution: Gas evolution). -

Extract with EtOAc, dry, and concentrate.

-

-

Result: The product is typically a 1,2,3,4-tetrahydroquinoline-2-one derivative.

Data Summary & Optimization Table

| Variable | Recommendation | Rationale |

| Solvent | MeCN, Toluene, DCM | Polar aprotic (MeCN) accelerates rate; Non-polar (Toluene) favors asymmetric H-bonding. |

| Base | DBU, TMG, K2CO3 | Strong organic bases (DBU) work fast but risk polymerization. Inorganic bases are milder. |

| Temperature | 0°C to RT | Higher temps promote polymerization of the acrylate and retro-Michael reaction. |

| Stoichiometry | 1.2 - 2.0 equiv Donor | Excess nucleophile drives the equilibrium forward (Le Chatelier's principle). |

| Workup | Acidic Quench | Essential to stop the reversible reaction and protonate the enolate. |

Workflow Visualization

Figure 2: Decision tree for experimental workflows based on desired end-product.

Troubleshooting & Safety

-

Retro-Michael Reaction: The Michael addition is reversible. If yield is low, ensure the reaction is not heated excessively during the addition phase. Do not store the crude reaction mixture in basic conditions for long periods.

-

Polymerization: Acrylates can polymerize. If a "gummy" solid forms, add a radical inhibitor (e.g., hydroquinone) to the reaction mixture or ensure the solvent is deoxygenated.

-

Safety: Nitro compounds are potential energetic materials, though this specific cinnamate is generally stable. However, reduction steps (Fe/AcOH or H2/Pd) can be exothermic. Acrylates are sensitizers; wear gloves and work in a fume hood.

References

-

Michael Addition Mechanism & General Scope

- Arthur Michael, "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern an die Aether der ungesättigten Säuren," Journal für Praktische Chemie, 1887.

-

Master Organic Chemistry:

-

Organocatalytic Asymmetric Michael Addition

-

Synthesis of Quinolines via Michael/Reduction Cascade

-

Reaction Conditions & Kinetics

-

Clemens, R. J., et al. "Michael Addition Reaction Kinetics of Acetoacetates and Acrylates." Progress in Reaction Kinetics and Mechanism, 2007.[8]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. EP0808822A1 - Method for preparing malonate group-containing acrylate monomers - Google Patents [patents.google.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Divergent Cyclization Strategies for Ethyl 3-(2-nitrophenyl)acrylate Derivatives

Executive Summary

Ethyl 3-(2-nitrophenyl)acrylate (often referred to as ethyl o-nitrocinnamate) is a highly versatile, privileged building block in medicinal chemistry and drug development. The strategic proximity of the ortho-nitro group to the α,β-unsaturated ester enables powerful intramolecular cyclization cascades. By carefully selecting the reductive conditions, chemists can selectively drive the reaction toward either quinolin-2(1H)-one (carbostyril) scaffolds or indole-2-carboxylate derivatives. Both N-heterocyclic cores are foundational to numerous FDA-approved therapeutics, including kinase inhibitors, antipsychotics, and broad-spectrum antimicrobial agents [1].

This application note provides a comprehensive mechanistic framework and field-validated protocols for executing these two divergent cyclization pathways with high fidelity.

Mechanistic Framework & Causality

The structural fate of the ethyl 3-(2-nitrophenyl)acrylate precursor is entirely dictated by the nature of the deoxygenating or reducing agent employed [2].

Pathway A: Reductive Lactamization (Catalytic Hydrogenation) When subjected to catalytic hydrogenation (e.g., Pd/C and H₂), the reaction proceeds via a stepwise reduction. First, the nitro group is reduced to an aniline, and the conjugated alkene is saturated, yielding ethyl 3-(2-aminophenyl)propanoate. The spatial proximity of the highly nucleophilic primary amine to the electrophilic ethyl ester results in rapid, spontaneous intramolecular acyl substitution (lactamization). This step expels ethanol and forms the thermodynamically stable 6-membered 3,4-dihydroquinolin-2(1H)-one ring.

Pathway B: Cadogan Deoxygenative Cyclization In contrast, treating the substrate with triethyl phosphite (P(OEt)₃) under thermal stress triggers a Cadogan-type cyclization [1]. Triethyl phosphite acts as an oxophilic deoxygenating agent rather than a standard hydrogen donor. It attacks the nitro group, sequentially stripping oxygen atoms to generate a highly reactive singlet nitrene (or nitroso) intermediate. Because the alkene remains unreduced in these conditions, the electron-deficient nitrene undergoes a rapid intramolecular electrophilic attack on the adjacent C-C double bond. Subsequent rearrangement and aromatization yield the 5-membered ethyl indole-2-carboxylate core.

Divergent cyclization pathways of Ethyl 3-(2-nitrophenyl)acrylate.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized parameters for both cyclization pathways, providing a baseline for reaction scaling and yield expectations.

| Metric | Pathway A: Reductive Lactamization | Pathway B: Cadogan Cyclization |

| Primary Reagents | 10% Pd/C, H₂ gas (30 psi) | Triethyl phosphite (P(OEt)₃) |

| Solvent System | Ethanol or Methanol (0.2 M) | Neat (P(OEt)₃ acts as solvent) |

| Temperature | 20–25 °C (Room Temperature) | 160–170 °C (Reflux) |

| Reaction Time | 4–12 hours | 4–6 hours |

| Intermediate | Ethyl 3-(2-aminophenyl)propanoate | Singlet Nitrene / Nitroso species |

| Final Heterocycle | 3,4-Dihydroquinolin-2(1H)-one | Ethyl Indole-2-carboxylate |

| Typical Yield | 85–95% | 60–75% |

| Major Byproduct | H₂O, Ethanol | Triethyl phosphate (O=P(OEt)₃) |

Validated Experimental Protocols

Protocol A: Synthesis of 3,4-Dihydroquinolin-2(1H)-one

This protocol utilizes catalytic hydrogenation to achieve simultaneous reduction and cyclization [2].

-

Substrate Preparation: Dissolve ethyl 3-(2-nitrophenyl)acrylate (10.0 mmol) in absolute ethanol (50 mL) in a heavy-walled hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w, ~200 mg).

-

Causality: Dry Pd/C is highly pyrophoric. Always add the catalyst to the solvent under an inert atmosphere (N₂) to prevent the ignition of ethanol vapors.

-

-

Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ gas (3x). Pressurize the vessel to 30 psi with H₂ and agitate vigorously at room temperature.

-

Causality: 30 psi is the optimal pressure to rapidly reduce the nitro group and the conjugated alkene without risking the over-reduction of the aromatic ring.

-

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The reaction is complete when the bright yellow solution (characteristic of the conjugated nitroaromatic) turns colorless or pale gray, indicating full conversion to the amine/lactam.

-

Workup & Lactamization Check: Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with hot ethanol (20 mL). Concentrate the filtrate in vacuo.

-

Troubleshooting: If LC-MS analysis of the crude residue shows the uncyclized amino ester (M+H = 194), dissolve the residue in toluene (30 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 eq), and reflux for 2 hours using a Dean-Stark trap to drive off ethanol and force complete lactamization.

-

Protocol B: Synthesis of Ethyl Indole-2-carboxylate

This protocol utilizes a Cadogan cyclization to construct the indole core via nitrene insertion [1].

-

Reagent Mixing: In a flame-dried, round-bottom flask equipped with a reflux condenser, combine ethyl 3-(2-nitrophenyl)acrylate (10.0 mmol) and triethyl phosphite (50.0 mmol, 5.0 eq).

-

Causality: Triethyl phosphite is used in a 5-fold excess because it serves a dual purpose as both the oxophilic deoxygenating reagent and the solvent. This ensures pseudo-first-order kinetics and prevents intermolecular polymerization of the starting material.

-

-

Thermal Activation: Flush the system with N₂ and heat the mixture to 160–170 °C in an oil bath for 4 to 6 hours.

-

Causality: High thermal activation is strictly required to overcome the activation energy barrier for breaking the strong N-O bonds and generating the nitrene intermediate. The N₂ atmosphere prevents the premature oxidation of the phosphite reagent by atmospheric oxygen.

-

-

In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material will disappear, replaced by a new spot that exhibits intense blue fluorescence under 254 nm UV light—a hallmark of the highly conjugated indole core.

-

Workup & Purification: Cool the mixture to room temperature. The primary challenge is the removal of the triethyl phosphate byproduct. Transfer the mixture to a short-path distillation apparatus and remove the excess P(OEt)₃ and triethyl phosphate under high vacuum (0.1 Torr) at 60–80 °C.

-

Causality: Triethyl phosphate is water-soluble but highly persistent. Vacuum distillation is vastly superior to aqueous washing, which frequently causes severe emulsion issues and product loss. Purify the remaining dark residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

-

References

[1] Scriven, E. F. V., et al. "Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes." ResearchGate. Available at:[Link]

[2] Miyamoto, S., et al. "US Patent 2010/0016285 A1 - Heterocyclidene-N-(aryl)acetamide derivative." Google Patents. Available at:

Application Note: Precision Synthesis of Quinoline Scaffolds via Reductive Cyclization of Ethyl 3-(2-nitrophenyl)acrylate

Executive Summary

This guide details the synthetic utility of Ethyl 3-(2-nitrophenyl)acrylate (also known as ethyl o-nitrocinnamate) as a pivotal precursor for accessing privileged quinoline pharmacophores. Unlike generic synthesis guides, this note focuses on the chemoselective divergence between accessing 2-quinolinone (carbostyril) versus 3,4-dihydro-2-quinolinone , and their subsequent conversion to the versatile 2-chloroquinoline .

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Mechanistic Pathways & Strategic Planning

The transformation relies on a reductive cyclization cascade . The core strategy involves the reduction of the nitro group to an amine (or hydroxylamine equivalent), which triggers an intramolecular nucleophilic attack on the ester carbonyl.

Critical Decision Point: Chemoselectivity

-

Pathway A (Unsaturated): Selective reduction of the nitro group while preserving the

-unsaturation yields 2-quinolinone . -

Pathway B (Saturated): Global reduction (nitro + alkene) yields 3,4-dihydro-2-quinolinone .

Mechanism Diagram

Figure 1: Divergent synthetic pathways from ethyl 3-(2-nitrophenyl)acrylate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Quinolinone (Carbostyril)

Objective: Selective reduction of the nitro group without saturating the double bond. Method: Iron-mediated reduction in acidic media (Bechamp-type conditions).

Reagents:

-

Ethyl 3-(2-nitrophenyl)acrylate (1.0 equiv)

-

Iron powder (3.0 - 5.0 equiv, fine mesh)

-

Glacial Acetic Acid (Solvent/Reagent, ~10-20 volumes)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a mechanical stirrer (iron slurry can be heavy) and a reflux condenser.

-

Dissolution: Dissolve ethyl 3-(2-nitrophenyl)acrylate in glacial acetic acid.

-

Addition: Heat the solution to 70–80 °C . Add iron powder portion-wise over 30 minutes to control the exotherm.

-

Reflux: Increase temperature to reflux (118 °C) and stir for 2–4 hours.

-

Scientist's Note: The reflux step is critical not just for reduction but to drive the thermal intramolecular cyclization of the amino-cinnamate intermediate.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a highly fluorescent spot (2-quinolinone).

-

Workup:

-

Purification: Recrystallization from Ethanol or Methanol.

-

Typical Yield: 75–85%

-

Protocol B: Synthesis of 3,4-Dihydro-2-quinolinone

Objective: Accessing the saturated lactam scaffold. Method: Catalytic Hydrogenation.[3][4][6]

Reagents:

-

Ethyl 3-(2-nitrophenyl)acrylate (1.0 equiv)

-

10% Pd/C (10 wt% loading)

-

Methanol or Ethanol (Solvent)

-

Hydrogen gas (Balloon pressure or 1-3 atm)

Step-by-Step Procedure:

-

Setup: Place substrate and Pd/C in a hydrogenation flask under Argon.

-

Solvent: Add Methanol carefully (Pd/C can ignite solvent vapors; add under inert gas).

-

Hydrogenation: Purge with H₂ three times. Stir vigorously under H₂ atmosphere at Room Temperature (RT) for 6–12 hours.

-

Cyclization: Often spontaneous at RT. If the intermediate amino-ester persists (check LCMS), heat the solution to reflux for 1 hour after filtering the catalyst.

-

Workup: Filter through Celite. Concentrate in vacuo.[1]

-

Purification: Silica gel chromatography (EtOAc/Hexane) or recrystallization.

-

Typical Yield: >90%[7]

-

Protocol C: Functionalization to 2-Chloroquinoline

Objective: Converting the lactam to a chloro-heterocycle for SNAr coupling. Method: Chlorodehydration with Phosphorus Oxychloride (POCl₃).[1]

Reagents:

-

2-Quinolinone (from Protocol A)

-

POCl₃ (Neat, excess, ~5–10 equiv)

-

Optional: PCl₅ (0.1 equiv) to accelerate reaction.

Step-by-Step Procedure:

-

Safety Alert: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

-

Reaction: Place 2-quinolinone in a flask. Add POCl₃ carefully.

-

Reflux: Heat to reflux (105 °C) for 2–3 hours. The suspension will clear as the chlorinated product forms.

-

Quench (Critical):

-

Cool the mixture to RT.

-

Remove excess POCl₃ via vacuum distillation (rotary evaporator with a trap).

-

Pour the thick residue slowly onto crushed ice with vigorous stirring. Do not add water to the acid.

-

-

Extraction: Neutralize with NH₄OH or NaOH (keep T < 20°C). Extract with Dichloromethane (DCM).

-

Purification: Flash chromatography (low polarity, e.g., 5-10% EtOAc in Hexane).

-

Typical Yield: 80–90%

-

Data Summary & Troubleshooting

| Parameter | Protocol A (Fe/AcOH) | Protocol B (H2/Pd-C) |

| Product | 2-Quinolinone (Unsaturated) | 3,4-Dihydro-2-quinolinone |

| Key Mechanism | Selective Nitro Reduction | Global Reduction |

| Reaction Time | 2–4 Hours (Reflux) | 6–12 Hours (RT) |

| Common Yield | 75–85% | >90% |

| Key Impurity | Uncyclized amino-ester (if not refluxed) | Over-reduced ring (rare) |

Troubleshooting Guide

-

Incomplete Cyclization: If the amine is formed but the ring doesn't close, add a catalytic amount of p-TsOH and reflux in Toluene or Xylene.

-

Over-reduction in Protocol A: If the double bond is reducing with Fe/AcOH, switch to SnCl₂·2H₂O in Ethanol (Reflux). Tin is milder towards conjugated alkenes than active Iron.

-

Poor Solubility: 2-Quinolinones are often insoluble in non-polar solvents. Use MeOH/DCM mixtures for TLC and transfers.

References

-

Selective Reduction & Cyclization: Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols. Organic Letters, 9(16), 3209–3212. Link

-

Synthesis of 2-Chloroquinolines: Sugimoto, O., et al. (2015). Preparation of 2-chloroquinoline. Heterocycles, 91(7), 1445–1454. Link

-

General Quinolinone Synthesis: Liu, L., et al. (2013). Ru-catalyzed cyclization of anilides. Organic Letters, 15(12), 2903–2909. Link

-

Microwave Assisted Methods: Asian Journal of Chemistry, Vol. 25, No. 10 (2013), 5535-5538. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. beilstein-journals.org [beilstein-journals.org]

Palladium-Catalyzed Reactions Involving Nitrophenyl Acrylates: From Heck-Matsuda Couplings to Tandem Heck-Reduction-Cyclization (HRC) Sequences

Executive Summary

Nitrophenyl acrylates are highly versatile electrophiles and intermediate building blocks in modern organic synthesis and drug development[1]. Their synthesis is frequently achieved via the Heck-Matsuda reaction, which couples aryl diazonium salts with acrylates under exceptionally mild, base-free, and ligand-free conditions[1]. Furthermore, strategically substituted 2-(2-nitrophenyl)acrylates serve as the foundational precursors for the Tandem Heck-Reduction-Cyclization (HRC) sequence. This powerful one-pot methodology exploits the dual reactivity of palladium to synthesize privileged heterocyclic scaffolds—such as oxindoles[2] and 3,4-dihydroquinolin-2(1H)-ones[3]—which are ubiquitous in pharmaceutical libraries.

Mechanistic Grounding: The Causality of Reaction Design

The Base-Free Heck-Matsuda Advantage

Traditional Mizoroki-Heck reactions require aryl halides, strong inorganic bases, and elevated temperatures, which frequently lead to olefin migration, functional group degradation, or catalyst deactivation[1].

By utilizing aryl diazonium salts as "super electrophiles," the Heck-Matsuda coupling circumvents these limitations[2]. The extreme electrophilicity of the diazonium salt facilitates rapid oxidative addition to the Pd(0) catalyst at room temperature or under mild heating (40 °C)[2]. Crucially, the leaving group is nitrogen gas (

Fig 1: Base-free Heck-Matsuda catalytic cycle driven by aryl diazonium electrophilicity.

The Tandem HRC Sequence: A Masterclass in Catalyst Economy

Processes exploiting the dual reactivity of palladium (C-C bond formation followed by hydrogenation) represent a pinnacle of catalyst economy[2]. In the HRC protocol developed by, a bifunctional Pd/C catalyst is generated in situ from palladium acetate and charcoal[4].

The Causality of In Situ Generation: Pre-formed commercial Pd/C often exhibits sluggish kinetics in cross-coupling due to over-stabilization of the palladium nanoparticles within the carbon matrix. By adding

Once the cross-coupling concludes, the atmosphere is switched to hydrogen. The same Pd nanoparticles, now fully immobilized on the charcoal support, act as a classical heterogeneous hydrogenation catalyst. They reduce both the nitro group and the conjugated alkene[2]. The resulting proximity of the highly nucleophilic aniline to the ester strictly dictates a spontaneous intramolecular amidation, extruding an alcohol to form the lactam ring (oxindole)[2].

Fig 2: Tandem Heck-Reduction-Cyclization (HRC) sequence utilizing a bifunctional Pd/C catalyst.

Quantitative Data & Substrate Scope

The HRC methodology demonstrates broad functional group tolerance. Table 1 summarizes representative quantitative data for the synthesis of C3-benzylated oxindoles utilizing the in situ Pd/C protocol[4],[2].

Table 1: Optimization and Yields for Oxindole Synthesis via HRC

| Entry | Aryl Diazonium Salt ( | Acrylate Substrate | Heck Time (min) | Isolated Yield (%) |

| 1 | 4-Methoxybenzenediazonium | 2-(2-Nitrophenyl)acrylate | 30 | 85% |

| 2 | 4-Bromobenzenediazonium | 2-(2-Nitrophenyl)acrylate | 45 | 78% |

| 3 | Benzenediazonium | 2-(2-Nitrophenyl)acrylate | 30 | 82% |

| 4 | 2-Methylbenzenediazonium | 2-(2-Nitrophenyl)acrylate | 90 | 71% |

Reaction Conditions: Acrylate (1.0 mmol), Diazonium salt (1.2 mmol),

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl (E)-3-(4-Nitrophenyl)acrylate via Heck-Matsuda Coupling

Adapted from for the base-free synthesis of nitrophenyl acrylates using in situ diazotization[1].

Materials:

-

4-Nitroaniline (0.20 mmol)

-

Polymer-supported nitrite (0.60 mmol of

) -

p-Toluenesulfonic acid monohydrate (0.60 mmol)

-

Palladium(II) acetate (0.010 mmol, 5 mol%)

-

Methyl acrylate (1.0 mmol, 5.0 equiv)

-

Methanol (2.0 mL)

Step-by-Step Procedure:

-

Diazotization: To a stirred solution of 4-nitroaniline in methanol (2 mL), add the polymer-supported nitrite and p-toluenesulfonic acid monohydrate[1].

-

Self-Validating Cue: The rapid dissolution of the yellow 4-nitroaniline powder and a color shift in the solution visually confirms the formation of the highly soluble diazonium tosylate salt.

-

-

Catalyst & Olefin Addition: Add

(5 mol%) followed immediately by methyl acrylate[1]. -

Cross-Coupling: Stir the reaction mixture at room temperature.

-

Self-Validating Cue: The reaction will transition from a clear solution to a dark suspension as Pd(0) nanoparticles form. Vigorous effervescence (

gas evolution) will commence immediately. The complete cessation of bubbling serves as an internal, visual control indicating that the cross-coupling phase is finished.

-

-

Workup: Filter the mixture through a pad of neutral alumina to remove the polymer support and palladium residues. Elute with 10% diethyl ether in hexane[1].

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure methyl (E)-3-(4-nitrophenyl)acrylate as a pale yellow solid[1].

Protocol B: One-Pot Synthesis of C3-Benzylated Oxindoles via Tandem HRC

Adapted from utilizing a single bifunctional catalyst[2].

Materials:

-

Aryl diazonium tetrafluoroborate salt (1.2 mmol)

-

2-(2-Nitrophenyl)acrylate (1.0 mmol)

-

Activated Charcoal (45 mg)

-

Palladium(II) acetate (5 mol%)

-

Methanol (5.0 mL)

-

Hydrogen gas (Balloon)

Step-by-Step Procedure:

-

Heck Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diazonium salt in MeOH (5 mL). Add the 2-(2-nitrophenyl)acrylate, activated charcoal, and

[2]. -

In Situ Catalyst Generation: Stir the mixture at 40 °C for 15 to 90 minutes[2].

-

Self-Validating Cue: The in situ reduction of

by the solvent/reagents coats the charcoal, turning the mixture uniformly black. Concurrently,

-

-

Atmospheric Swap: Purge the reaction flask with Argon for 5 minutes, then introduce Hydrogen gas via a balloon (1 atm).

-

Reduction-Cyclization Phase: Stir the reaction under the

atmosphere at 40 °C for 24 hours[2].-

Self-Validating Cue: Continuous

uptake (visible via the slow deflation of the balloon or through a mass flow meter) validates the ongoing reduction of the nitro and alkene moieties.

-

-

Workup: Purge the flask with Argon to remove residual hydrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst[2]. Wash the pad thoroughly with ethyl acetate.

-